Isobutyryl bromide

説明

Historical Context of Isobutyryl Bromide Investigation

The investigation of this compound is intrinsically linked to the broader history of acyl halides and the development of organic synthesis. While early mentions of related compounds date back to the 19th century with the discovery of bromine and the subsequent exploration of organobromine compounds, dedicated research into this compound gained traction as the principles of organic chemistry became more established. The early 20th century, a period of rapid advancement in chemical synthesis, saw the development of methods for producing various alkyl and acyl halides, including this compound. Researchers in the 1930s and 1940s recognized its utility as a reagent in nucleophilic substitution reactions, establishing its role as a critical intermediate in chemical synthesis. Over the decades, the study of this compound has evolved, with ongoing research focusing on refining its synthesis, understanding its reaction mechanisms, and expanding its applications in response to the growing demands of various chemical industries.

Significance in Modern Organic Chemistry

In contemporary organic chemistry, this compound is primarily utilized as a potent acylating agent. Its branched isobutyryl group is a key structural motif in numerous biologically active molecules and functional materials. The high reactivity of the acyl bromide functionality allows for the efficient introduction of this group into a variety of substrates under relatively mild conditions.

The significance of this compound is particularly evident in the following areas:

Pharmaceutical Synthesis: It serves as a crucial building block in the synthesis of various pharmaceutical compounds. ontosight.ai

Agrochemical Development: The isobutyryl moiety is present in some pesticides and herbicides, making this compound a key intermediate in their production. ontosight.ai

Polymer Chemistry: It is used in the synthesis of specialized polymers and as an initiator in certain polymerization reactions, such as atom transfer radical polymerization (ATRP). chemicalbook.commdpi.com

Fine Chemical Manufacturing: It is employed in the production of dyes, pigments, and other specialty chemicals. ontosight.aichemicalbook.com

Scope of Academic Inquiry into this compound

Academic research continues to explore the potential of this compound, focusing on both fundamental understanding and novel applications.

Foundational Research Areas

Foundational research on this compound has centered on its synthesis and reactivity. The Hell-Volhard-Zelinsky reaction has been a cornerstone for its preparation. Studies have also delved into its role in nucleophilic substitution reactions, where the bromine atom is displaced by various nucleophiles. Early research also investigated its isomerization to tert-butyl bromide, revealing the compound's sensitivity to purity and catalytic influences.

Emerging Research Directions

More recent research has expanded into new territories. A significant area of emerging interest is its application in controlled polymerization techniques. For instance, α-bromothis compound is widely used as an initiator for atom transfer radical polymerization (ATRP), enabling the synthesis of well-defined polymers with complex architectures. chemicalbook.commdpi.com Researchers are also exploring its use in the synthesis of novel materials, such as functionalized graphene oxide and polymeric brushes for various applications. mdpi.com Another avenue of investigation involves the development of new catalytic systems to enhance the efficiency and selectivity of reactions involving this compound. chemicalbook.com The synthesis of new conjugated polyelectrolytes using α-bromothis compound is also an active area of research. tandfonline.com

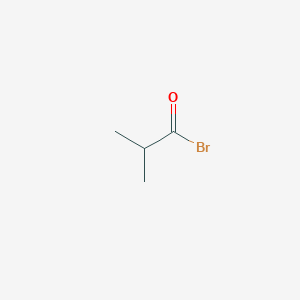

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-methylpropanoyl bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c1-3(2)4(5)6/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICNCZFQYZKPYMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334314 | |

| Record name | Isobutyryl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2736-37-0 | |

| Record name | Isobutyryl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyryl Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Isobutyryl Bromide and Derivatives

Traditional Synthetic Routes and Mechanistic Elucidation

Classic organic synthesis provides several reliable routes for the preparation of isobutyryl bromide, primarily starting from isobutyl alcohol, isobutylene (B52900), or through the rearrangement of its isomer, tertiary butyl bromide. yogiintermediates.com

A primary and common precursor for this compound is isobutyl alcohol. The conversion is typically accomplished via nucleophilic substitution, where the hydroxyl group of the alcohol is replaced by a bromide ion. Two principal reagents are employed for this transformation: phosphorus tribromide and hydrobromic acid. yogiintermediates.com

The Phosphorus Tribromide (PBr₃) Method involves the direct reaction of isobutyl alcohol with PBr₃. This method is noted for producing purer products and better yields compared to some hydrobromic acid techniques. The reaction is typically performed by slowly adding phosphorus tribromide to dry isobutyl alcohol while maintaining a low temperature (below 0°C) to control the reaction's exothermicity. After the initial reaction, the mixture is allowed to come to room temperature and left to stand, followed by distillation to isolate the crude this compound. Purification involves washing with concentrated sulfuric acid and a sodium carbonate solution before final distillation.

The Hydrobromic Acid (HBr) Method utilizes aqueous hydrobromic acid, often in conjunction with a dehydrating agent like concentrated sulfuric acid, to drive the equilibrium towards the product side. In a typical procedure, isobutyl alcohol is treated with an excess of constant-boiling (48%) hydrobromic acid and sulfuric acid. The mixture is refluxed for several hours to ensure the reaction goes to completion before the product is distilled from the reaction mixture. The use of sulfuric acid helps to both protonate the alcohol, making it a better leaving group (water), and to remove the water formed during the reaction. An alternative approach generates HBr in situ by reacting sodium bromide with sulfuric acid in the presence of isobutanol. sciencemadness.org

Table 1: Comparison of Synthetic Methods from Isobutyl Alcohol

| Method | Reagents | Key Conditions | Reported Yield |

|---|---|---|---|

| Phosphorus Tribromide | Isobutyl alcohol, Phosphorus tribromide (PBr₃) | Addition at -10°C to 0°C; followed by stirring at room temperature and distillation. | 55-60% |

| Hydrobromic Acid | Isobutyl alcohol, 48% Hydrobromic acid, Sulfuric acid | Refluxing the mixture; distillation of the product. | ~80% |

This compound can be synthesized via the addition of hydrogen bromide (HBr) to isobutylene (2-methylpropene). yogiintermediates.com This reaction is a classic example of electrophilic addition to an alkene. However, the regioselectivity of the addition is critical. According to Markovnikov's rule, the addition of HBr to isobutylene would typically yield tertiary butyl bromide, as the bromine atom adds to the more substituted carbon. vedantu.com

To obtain the desired primary bromide (this compound), the reaction must proceed via an anti-Markovnikov addition mechanism. vedantu.com This is achieved by carrying out the reaction in the presence of peroxides. vedantu.comneetprep.com The peroxide initiates a free-radical addition pathway, which reverses the regioselectivity, causing the bromine radical to add to the least substituted carbon of the double bond, resulting in the formation of 1-bromo-2-methylpropane (B43306) (this compound). vedantu.com

The formation of this compound from its isomer, tertiary butyl bromide, is also possible. yogiintermediates.com One documented method involves heating tertiary butyl bromide to high temperatures, around 210–220°C, to induce rearrangement. yogiintermediates.com The stability of these isomers and the conditions required for interconversion have been subject to study, with the process being highly sensitive to purity and catalytic influences. The conversion from tertiary to isobutyl bromide is generally slower and requires higher temperatures than the reverse isomerization.

A more controlled, two-step chemical conversion involves the dehydrohalogenation of tertiary butyl bromide using a strong base like alcoholic potassium hydroxide (B78521) (KOH). vedantu.com This elimination reaction produces isobutylene as an intermediate. vedantu.com Subsequently, isobutylene is treated with hydrogen bromide in the presence of peroxide, following the anti-Markovnikov pathway described previously, to yield this compound. vedantu.com

Synthesis from Isobutylene and Hydrogen Bromide

Industrial-Scale Synthesis and Process Optimization

For industrial applications where large quantities and high purity of this compound are required, synthesis processes are optimized for efficiency, yield, and cost-effectiveness. These processes often favor continuous or semi-continuous systems and the use of highly reactive reagents like anhydrous hydrogen bromide.

The industrial production of alkyl halides such as this compound can be hindered by slow reaction rates and unfavorable equilibria when using aqueous hydrobromic acid. To overcome these limitations, two-stage reaction systems have been developed. Such a process allows for better control over reaction conditions and product purity, minimizing the formation of by-products like tertiary butyl bromide. By separating the reaction into stages, it is possible to manage the concentrations of reactants and products more effectively, driving the reaction toward completion and facilitating the separation of the desired alkyl halide. A described process involves reacting isobutanol with hydrogen bromide to form an aqueous phase and an organic phase, which are then cooled to induce phase inversion, providing an in-situ extraction that helps isolate the this compound from reactants and by-products.

To enhance reaction rates and yields, industrial processes often employ anhydrous hydrogen bromide. Anhydrous HBr is a highly effective reagent for converting alcohols to alkyl bromides. Its use avoids the introduction of water into the reaction system, which can slow down the reaction and complicate product separation due to the formation of azeotropes between water, the alcohol, and the product. Industrial processes may utilize anhydrous HBr in the vapor phase or with a dehydrating agent. The anhydrous HBr used is typically of high purity, with water content preferably below 0.1 wt%. This approach is a key feature of modern, efficient two-stage systems for producing this compound with high selectivity and at industrially viable rates.

Post-Processing and Purification Techniques for Enhanced Selectivity and Purity

The purification of this compound and its derivatives is critical to remove impurities such as the corresponding carboxylic acid, which can form upon contact with moisture, and isomers from the starting materials. Various techniques are employed to enhance the selectivity and purity of the final product.

Distillation: Fractional distillation is a common method for purifying acyl bromides. orgsyn.org For instance, after synthesis, α-bromothis compound can be decanted from phosphorous acid and fractionated through a short helices-packed column. orgsyn.org The main fraction is collected at a specific boiling point and pressure to ensure high purity. orgsyn.org In some cases, distillation under reduced pressure is preferred to avoid decomposition of the product at high temperatures.

Washing: The crude bromide can be washed with various solutions to remove different types of impurities. orgsyn.org A typical washing sequence involves:

Water: To remove water-soluble impurities. orgsyn.org

Cold Concentrated Sulfuric Acid: To remove certain organic impurities. orgsyn.org

Sodium Carbonate or Bicarbonate Solution: To neutralize any remaining acidic impurities, such as hydrobromic acid. orgsyn.org

Drying: After washing, the product is dried to remove residual water. Anhydrous calcium chloride or potassium carbonate are commonly used drying agents. orgsyn.org

Chromatography: Gas chromatography has been successfully used for the separation and collection of aliphatic acyl halides, yielding highly pure materials free from acids and isomers. For compounds sensitive to heat and moisture, flash chromatography with mild eluents under a dry environment can be an effective purification method. researchgate.net

Other Techniques:

Reactive Distillation: In some processes, impurities can be removed by combining the crude product with a nonvolatile epoxide during distillation.

Crystallization: For solid derivatives, recrystallization from an appropriate solvent system can be a powerful purification technique. researchgate.netjcsp.org.pk

Table 1: Post-Processing and Purification Techniques

| Technique | Description | Purpose |

|---|---|---|

| Fractional Distillation | Separation based on boiling point differences. orgsyn.org | To isolate the desired acyl bromide from reactants and byproducts. orgsyn.org |

| Vacuum Distillation | Distillation at reduced pressure. | To purify heat-sensitive compounds by lowering their boiling points. |

| Washing | Sequential washing with water, acid, and base. orgsyn.org | To remove various types of impurities. orgsyn.org |

| Drying | Treatment with a drying agent like CaCl₂ or K₂CO₃. orgsyn.org | To remove residual moisture. orgsyn.org |

| Gas Chromatography | Separation based on partitioning between a stationary and mobile phase. | To obtain highly pure, isomer-free acyl halides. |

| Flash Chromatography | Column chromatography under pressure. researchgate.net | For purification of heat and moisture-sensitive compounds. researchgate.net |

| Reactive Distillation | Distillation with a reactive agent. | To remove specific impurities that react with the added agent. |

| Recrystallization | Purification of solids based on solubility differences. researchgate.netjcsp.org.pk | To obtain highly pure crystalline products. researchgate.netjcsp.org.pk |

Synthesis of α-Bromothis compound (BIBB)

α-Bromothis compound (BIBB) is a key chemical intermediate, particularly in the field of polymer chemistry where it serves as an initiator for atom transfer radical polymerization (ATRP).

Hell-Volhard-Zelinsky Reaction and Related Processes

The Hell-Volhard-Zelinsky (HVZ) reaction is a well-established and satisfactory one-step method for the synthesis of α-bromo acyl halides, including BIBB. orgsyn.org This reaction involves the α-bromination of a carboxylic acid in the presence of a phosphorus catalyst and bromine.

The reaction proceeds through several key steps:

Formation of Acyl Bromide: A catalytic amount of phosphorus tribromide (PBr₃), often generated in situ from red phosphorus and bromine, converts the carboxylic acid (isobutyric acid) to its corresponding acyl bromide (this compound).

Enolization: The acyl bromide tautomerizes to its enol form.

α-Bromination: The enol reacts with bromine (Br₂) to introduce a bromine atom at the α-carbon, forming α-bromothis compound.

A typical laboratory-scale synthesis involves the dropwise addition of bromine to a mixture of isobutyric acid and red phosphorus, followed by heating. orgsyn.org After the reaction is complete, the crude product is purified by fractional distillation under reduced pressure. orgsyn.org

Table 2: Hell-Volhard-Zelinsky Reaction for BIBB Synthesis

| Reactants | Reagents/Catalysts | Key Steps | Product |

|---|---|---|---|

| Isobutyric Acid | Bromine (Br₂) | 1. Acyl bromide formation | α-Bromothis compound (BIBB) |

| Red Phosphorus (P) | 2. Enolization | ||

| 3. α-bromination |

Advanced Preparative Techniques for Functionalized Initiators

BIBB is a versatile precursor for creating functionalized initiators used in various advanced polymerization techniques, such as surface-initiated atom transfer radical polymerization (SI-ATRP). These initiators are crucial for grafting polymers from surfaces to create novel hybrid materials.

One common strategy involves the immobilization of BIBB onto a surface containing hydroxyl groups. For example, BIBB can be attached to the surface of silica (B1680970) hollow spheres through an esterification reaction between the acyl bromide of BIBB and the surface hydroxyl groups. This process typically involves reacting the substrate with BIBB in a suitable solvent, often in the presence of a base like triethylamine (B128534) to neutralize the HBr byproduct. The resulting initiator-functionalized surface can then be used to initiate the polymerization of various monomers.

Functionalized initiators derived from BIBB have been used in the synthesis of:

Well-defined amphiphilic diblock copolymers grafted onto hollow spheres.

Polymer brushes on graphene oxide surfaces.

Polycaprolactone (B3415563) macroinitiators.

Polymer-grafted mesoporous silica nanoparticles.

These advanced techniques allow for the precise control over the architecture and properties of the resulting polymer-inorganic hybrid materials, opening up possibilities for applications in various fields, including drug delivery, catalysis, and advanced coatings.

Mechanistic Organic Chemistry of Isobutyryl Bromide

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental processes in organic chemistry where a nucleophile, an electron-rich species, replaces a leaving group on an alkyl halide. Isobutyryl bromide, with its bromine atom attached to a primary carbon, can undergo nucleophilic substitution through two primary mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular). The preferred pathway is influenced by several factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the temperature.

SN1 Mechanisms and Carbocation Chemistry

The SN1 reaction is a multi-step process characterized by the formation of a carbocation intermediate. Although this compound is a primary alkyl halide, which typically disfavors the SN1 pathway due to the instability of primary carbocations, it can undergo SN1 reactions, particularly under conditions that favor carbocation formation and subsequent rearrangement.

The initial step in an SN1 reaction of this compound is the cleavage of the carbon-bromine bond to form a primary isobutyl carbocation and a bromide ion. This step is the slow, rate-determining step of the reaction.

Primary carbocations are generally unstable due to having only one alkyl group to donate electron density and stabilize the positive charge. The isobutyl carbocation is a primary carbocation and is considered less stable than secondary and tertiary carbocations. The stability of carbocations follows the order: tertiary > secondary > primary > methyl. This is attributed to the inductive effect and hyperconjugation, where adjacent alkyl groups help to disperse the positive charge.

A key feature of SN1 reactions involving substrates like this compound is the potential for carbocation rearrangements to form more stable carbocations. The initially formed primary isobutyl carbocation can undergo a 1,2-hydride shift, where a hydrogen atom from an adjacent carbon moves to the positively charged carbon. This rearrangement converts the less stable primary carbocation into a more stable tertiary butyl carbocation.

In some cases, a methyl shift can also occur. A methyl shift leading to a tertiary carbocation is generally preferred over a hydride shift that would result in a secondary carbocation because the tertiary carbocation is more stable. This rearrangement is a rapid process that occurs before the nucleophile attacks. The driving force for this rearrangement is the significant increase in stability gained by forming a tertiary carbocation.

Table 1: Carbocation Stability and Rearrangements

| Initial Carbocation | Type | Stability | Rearrangement | Rearranged Carbocation | Type | Stability |

| Isobutyl Carbocation | Primary | Low | 1,2-Hydride Shift | tert-Butyl Carbocation | Tertiary | High |

| Isobutyl Carbocation | Primary | Low | Methyl Shift | tert-Butyl Carbocation | Tertiary | High |

Data sourced from multiple chemical principles and reaction observations.

When a nucleophilic substitution reaction occurs at a chiral center, the stereochemical outcome is a crucial aspect of the mechanism. In an SN1 reaction, the carbocation intermediate is planar and sp2-hybridized. This planarity allows the nucleophile to attack from either face of the carbocation with equal probability.

If the original alkyl halide were chiral, this would lead to a racemic mixture of products, with both retention and inversion of configuration. However, since this compound is not chiral, the stereochemical outcome in this specific regard is not applicable. The key takeaway is the formation of rearranged products due to the carbocation intermediate.

Intramolecular Rearrangements (Hydride and Methyl Shifts)

SN2 Mechanisms and Steric Effects

The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This mechanism is typical for primary alkyl halides.

However, the structure of this compound introduces significant steric hindrance. The presence of two methyl groups on the carbon adjacent to the reaction center (the β-carbon) impedes the backside attack of the nucleophile, which is characteristic of the SN2 mechanism. This steric hindrance dramatically slows down the rate of SN2 reactions for this compound compared to less hindered primary alkyl halides like n-propyl bromide.

As steric hindrance around the electrophilic center increases, substitution is disfavored, and elimination reactions (E2) become a more predominant competing pathway.

Table 2: Relative Rates of SN2 Reactions for Various Alkyl Bromides

| Alkyl Bromide | Structure | Relative Rate |

| Ethyl bromide | CH₃CH₂Br | 1.0 |

| n-Propyl bromide | CH₃CH₂CH₂Br | 0.8 |

| Isobutyl bromide | (CH₃)₂CHCH₂Br | 0.036 |

| Neopentyl bromide | (CH₃)₃CCH₂Br | 0.00002 |

This data illustrates the significant impact of steric hindrance on the rate of SN2 reactions.

The transition state of an SN2 reaction is a high-energy, transient species where the carbon atom is pentacoordinated, with partial bonds to both the incoming nucleophile and the departing leaving group. In this state, the central carbon and the three non-reacting substituents are planar, with the nucleophile and leaving group on opposite sides.

For this compound, the transition state is particularly crowded and high in energy due to the steric bulk of the isobutyl group. This increased energy of the transition state is the primary reason for the slow rate of SN2 reactions with this substrate. The crowding increases the activation energy of the reaction, making it less favorable.

Influence of Alkyl Halide Substitution on Reaction Rate

The structure of the alkyl group plays a significant role in the rate of nucleophilic substitution reactions. Studies comparing various alkyl bromides demonstrate a marked decrease in SN2 reaction rates as steric hindrance around the alpha-carbon increases. For instance, the sequence from methyl bromide to ethyl bromide, isopropyl bromide, and tert-butyl bromide shows a significant drop in reactivity. Specifically, the rate of SN2 reactions decreases as the substitution on the carbon atom bearing the halogen increases, a trend attributed to steric hindrance which impedes the backside attack of the nucleophile.

The nature of the halogen atom also influences the reaction rate. In nucleophilic substitution reactions, the carbon-halogen bond is broken. The bond strength decreases in the order C-Cl > C-Br > C-I. Consequently, alkyl iodides are generally the most reactive, followed by alkyl bromides and then alkyl chlorides. This is because iodide is the best leaving group among the halides due to its larger size and greater ability to stabilize a negative charge.

Comparative Reactivity Studies (e.g., Isobutyl Bromide vs. n-Butyl Bromide)

When comparing isobutyl bromide with its straight-chain isomer, n-butyl bromide, differences in reactivity are observed for both SN1 and SN2 reactions.

In SN2 reactions, which are sensitive to steric hindrance, n-butyl bromide reacts faster than isobutyl bromide. The branching in isobutyl bromide near the reaction center increases steric bulk, making it more difficult for the nucleophile to access the electrophilic carbon.

Conversely, in SN1 reactions, which proceed through a carbocation intermediate, isobutyl bromide can exhibit higher reactivity than n-butyl bromide. This is because the primary carbocation that would initially form from isobutyl bromide can undergo a hydride shift to form a more stable tertiary carbocation. In contrast, the primary carbocation from n-butyl bromide can only rearrange to a less stable secondary carbocation. The formation of a more stable carbocation intermediate accelerates the rate of the SN1 reaction.

Elimination Reactions (E1 and E2 Pathways)

Alkyl halides can undergo elimination reactions to form alkenes, primarily through two mechanisms: E1 (unimolecular) and E2 (bimolecular). wikipedia.org The pathway taken depends on factors such as the structure of the alkyl halide, the strength of the base, and the solvent.

The E2 reaction is a one-step process where a base removes a proton from a carbon adjacent (beta) to the carbon bearing the halogen, and the halide ion departs simultaneously, forming a double bond. wikipedia.org This mechanism is favored by strong bases and is sensitive to steric hindrance. For primary alkyl halides like this compound, E2 elimination can compete with SN2 substitution, particularly when a sterically hindered strong base is used. The E2 mechanism requires an anti-periplanar arrangement of the proton and the leaving group. wikipedia.org

The E1 reaction is a two-step process that begins with the slow, rate-determining formation of a carbocation intermediate, followed by the rapid removal of a beta-proton by a weak base to form the alkene. This pathway is more common for tertiary and some secondary alkyl halides, especially in the presence of a weak base or in a protic solvent. Since the E1 reaction involves a carbocation, rearrangements to a more stable carbocation can occur. For a primary alkyl halide like this compound, the E1 pathway is generally less favorable unless conditions promote carbocation formation and rearrangement.

Acylation Reactions Involving this compound and α-Bromothis compound

Acylation reactions are fundamental in organic synthesis for the formation of esters and amides. This compound serves as an effective acylating agent.

Kinetic and Mechanistic Studies of Acylations with Anilines

The acylation of anilines with isobutyryl halides has been a subject of kinetic and mechanistic investigation to understand the factors governing these reactions.

Kinetic studies on the acylation of anilines with isobutyryl chloride and this compound in an ether solvent have shown that the reaction is first-order with respect to both the acyl halide and the aniline. This indicates a bimolecular process.

A comparative study revealed that this compound is significantly more reactive than isobutyryl chloride in these acylations. For the reaction with m-chloroaniline, this compound was found to be approximately 30 times more reactive than isobutyryl chloride. This enhanced reactivity is consistent with the better leaving group ability of the bromide ion compared to the chloride ion.

The acylation of anilines by isobutyryl halides is generally not catalyzed by the hydrogen halide product formed during the reaction, nor by the addition of a carboxylic acid. This is in contrast to acylation reactions involving anhydrides, which can be catalyzed by the corresponding carboxylic acid.

However, in the broader context of acylation reactions, various catalysts are known to be effective. For instance, 4-(N,N-dimethylamino)pyridine (DMAP) and other 4-aminopyridines are highly effective nucleophilic catalysts for acyl transfer reactions. Lewis acids such as aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are commonly employed as catalysts in Friedel-Crafts acylation reactions. Phase transfer catalysts have also been successfully used in the N-acetylation of anilines with acetyl chloride.

Reaction Order and Rate Constants

Regioselectivity in Acylation of Polymeric Substrates (e.g., Cellulose (B213188) Hydroxyl Groups)

The chemical modification of cellulose, a polymer of β(1→4) linked D-glucose units, through the acylation of its hydroxyl groups is a critical method for producing advanced, biodegradable materials. The anhydroglucose (B10753087) unit (AGU) of cellulose possesses three hydroxyl groups at the C2, C3, and C6 positions, each with differing reactivity influenced by steric hindrance and acidity. Homogeneous acylation, often performed in ionic liquids or DMAc/LiCl systems, allows for controlled functionalization and provides insight into the inherent reactivity of these hydroxyl groups.

The molecular structure of the acylating agent, particularly its steric bulk, significantly impacts the reaction rate and extent of cellulose acylation. Studies comparing 2-bromothis compound (BrBiB), a structurally related and often-used surrogate for introducing the isobutyryl moiety, with less bulky reagents like chloroacetyl chloride (CAC) and the more bulky 2-chloro-2-phenylacetyl chloride (CPAC) have elucidated these effects.

While the molecular structure of the acylating agent affects the rate of reaction, it also profoundly influences the regioselectivity of the substitution across the three hydroxyl groups of the anhydroglucose unit. In homogeneous reaction systems, the acylation of cellulose with agents like 2-bromothis compound shows a strong preference for the primary hydroxyl group at the C6 position. This C6-OH group is less sterically hindered than the secondary hydroxyl groups at the C2 and C3 positions.

Research has established the general order of reactivity for the hydroxyl groups as C6-OH >> C3-OH > C2-OH. However, the degree of this selectivity is dependent on the acylating agent. Bulky acylating agents like 2-bromothis compound and 2-chloro-2-phenylacetyl chloride exhibit a higher selectivity for the C6-OH position compared to smaller reagents like chloroacetyl chloride. While substitution does occur at the secondary hydroxyl groups, indicating that the regioselectivity is not absolute, the control offered by bulkier reagents is significant. For instance, at a comparable total degree of substitution, the partial DS at the C6 position is markedly higher when using BrBiB or CPAC than with CAC. This allows for the regioselective introduction of 2-bromoisobutyryl groups onto the cellulose backbone by controlling reaction parameters.

Table 1: Regioselectivity of Different Acylating Agents with Cellulose Data sourced from a study on homogeneous acylation in an ionic liquid.

| Acylating Agent | Total DS | Partial DS at C6 | Partial DS at C3 | Partial DS at C2 |

| Chloroacetyl chloride (CAC) | 1.087 | 0.636 | 0.317 | 0.134 |

| 2-bromothis compound (BrBiB) | 1.051 | 0.796 | 0.156 | 0.099 |

| 2-chloro-2-phenylacetyl chloride (CPAC) | 1.123 | 0.826 | 0.181 | 0.116 |

Influence of Acylating Agent Molecular Structure on Reactivity

Reactions with Nucleosides and Model Diols

The reactions of 2-acyloxyisobutyryl halides, such as 2-acetoxythis compound, with nucleosides and model diols proceed through complex mechanisms involving characteristic intermediates that dictate the stereochemical outcome of the products.

A key feature of the reaction between 2-acyloxyisobutyryl halides and vicinal diols, like those found in ribonucleosides, is the formation of acetoxonium ion intermediates. In the reaction of 2-acetoxyisobutyryl chloride or bromide with cis-cycloalkane-1,2-diols, the reaction proceeds almost quantitatively to yield trans-2-chlorocycloalkyl acetates. This stereospecific outcome is rationalized by a mechanism involving the formation of an acetoxonium ion. The proposed mechanism suggests an initial formation of a hydroxy dioxolanone, which then undergoes an acid-catalyzed rearrangement to a carboxyl-substituted orthoester. This orthoester, in its protonated form, collapses to the acetoxonium ion, which is subsequently opened by a halide ion (e.g., bromide) via an SN2-type attack to give the trans haloacetate product. In contrast, trans-1,2-diols react to form complex mixtures of products with little halogen incorporation, as the geometry is unfavorable for the formation of the cyclic acetoxonium intermediate.

In reactions with nucleosides such as adenosine, treatment with 2-acetoxythis compound leads to the formation of halo-acetyl nucleosides via these acetoxonium ion intermediates. Specifically, the products are mixtures of 9-(2-O-acetyl-3-deoxy-3-halo-β-D-xylofuranosyl)- and 9-(3-O-acetyl-2-deoxy-2-halo-β-D-arabinofuranosyl)adenines.

The stereochemistry of the final products is a direct consequence of the formation and subsequent ring-opening of the acetoxonium ion intermediate. For simple cis-diols, the backside attack by the halide on the acetoxonium ion leads to a clean inversion of configuration, resulting in a trans product.

Similarly, in reactions with adenosine, the stereochemical outcome is governed by the attack of the halide on the 2',3'-acetoxonium ion, leading to a mixture of 2'-halo-arabino and 3'-halo-xylo isomers. The reaction of formycin with 2-acetoxythis compound also yields both 2'-bromo-arabinofuranosyl and 3'-bromo-xylofuranosyl nucleoside derivatives. These examples highlight how the formation of acetoxonium ions from this compound derivatives serves as a pivotal mechanistic pathway that, when coupled with neighboring group effects, dictates the complex stereochemical landscape of nucleoside modification.

Acetoxonium Ion Intermediates

Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Acyl halides, as electrophilic partners, can participate in these reactions. While specific documented examples detailing the use of this compound in the literature are not as prevalent as for aryl or alkyl halides, its structural class (acyl halide) is known to be reactive in certain coupling protocols.

Acyl halides can be utilized in various palladium-, nickel-, or copper-catalyzed reactions. For instance, Kumada-Tamao-Corriu-type couplings, which typically involve the reaction of a Grignard reagent with an organic halide catalyzed by a nickel or palladium complex, can be extended to include acyl halides for the synthesis of ketones. Similarly, Negishi couplings (organozinc reagents) and Stille couplings (organotin reagents) represent potential pathways for the integration of the isobutyryl moiety into complex molecules.

More recent advancements have focused on photoinduced, copper-catalyzed methods for C–N cross-coupling reactions, which have proven effective for coupling amines with alkyl halides. The principles of these reactions, which involve the generation of radical intermediates, could potentially be applied to acyl halides like this compound. The successful synthesis of products such as 2-isobutyryl-biphenyl-4-carboxylic acid ethyl ester points to the utility of isobutyryl synthons in metal-catalyzed cross-coupling reactions, likely involving the coupling of an arylmetallic reagent with an isobutyryl electrophile or vice versa. These reactions typically proceed via a catalytic cycle involving oxidative addition of the electrophile (e.g., this compound) to the low-valent metal center, followed by transmetalation with the organometallic nucleophile and subsequent reductive elimination to afford the final product and regenerate the catalyst.

Nickel-Catalyzed Reductive Coupling with Aliphatic Aldehydes

Radical Reactions and Mechanistic Investigations

This compound can be involved in free radical reactions. For instance, the radiolysis and photolysis of isobutyl bromide have been shown to proceed via a free radical chain reaction. While this study focuses on isobutyl bromide, the principles of radical formation and propagation are relevant to understanding potential radical reactions of this compound.

In a broader context, alkyl bromides are known to participate in intermolecular radical addition reactions. These reactions are often initiated by radical initiators and can be carried out in solvents like benzene. The reactivity of the alkyl bromide in such reactions typically increases in the order of primary < secondary < tertiary.

Furthermore, α-bromothis compound is a well-known initiator for atom transfer radical polymerization (ATRP). It is used to functionalize hydroxyl groups on surfaces, such as those of graphene oxide, to initiate the polymerization of various monomers. This highlights the ability of the bromo-isobutyryl group to generate radicals under appropriate conditions, typically in the presence of a transition metal catalyst like copper(I).

Gas-Phase Pyrolysis Mechanisms and Kinetics of Isobutyl Bromide

The gas-phase pyrolysis of isobutyl bromide has been the subject of computational studies to understand its reaction mechanisms, kinetics, and thermodynamics. researchgate.netresearchgate.net These studies provide insights into the unimolecular decomposition of this compound, which serves as a model for understanding the thermal behavior of similar bromoalkanes.

Computational modeling using Density Functional Theory (DFT) has shown that the gas-phase pyrolysis of isobutyl bromide is a unimolecular reaction. researchgate.net The reaction proceeds through a four-centered cyclic transition state. researchgate.net This transition state involves the simultaneous breaking of a C-H bond and a C-Br bond, and the formation of an H-Br bond. researchgate.net The final products of this elimination reaction are isobutylene (B52900) and hydrogen bromide. researchgate.net

The transition state structure is characterized by specific geometric parameters and atomic charges. For example, in the transition state, the forming H-Br bond has a specific bond length that is intermediate between the reactant and product states. researchgate.netresearchgate.net The geometry of the molecule distorts as it moves from the ground state to the transition state and finally to the products. researchgate.netresearchgate.net

The calculated activation energy (Ea) and pre-exponential factor (log A) from these computational studies are in good agreement with experimental results, validating the proposed mechanism. researchgate.net

The dynamics of bond breaking and formation during the pyrolysis of isobutyl bromide have been elucidated through computational analysis. researchgate.netresearchgate.net The process involves the cleavage of the C₁-H₂ and C₃-Br₉ bonds and the formation of the H₂-Br₉ bond in a concerted, yet asynchronous, manner.

The analysis of bond lengths and angles throughout the reaction coordinate provides a detailed picture of the transformation. researchgate.netresearchgate.net For instance, the C-Br bond elongates significantly in the transition state, indicating that this bond breaking is a key feature of the rate-determining step. Simultaneously, the C-H bond also lengthens, and the new H-Br bond begins to form. researchgate.netresearchgate.net The change in atomic charges during the reaction shows a flow of electron density that facilitates the bond reorganization. researchgate.netresearchgate.net

The table below summarizes the calculated kinetic and thermodynamic parameters for the gas-phase pyrolysis of isobutyl bromide at 623 K.

| Parameter | Calculated Value |

| ΔHreaction (kJ/mol) | 48.08 |

| ΔH* (kJ/mol) | 205.35 |

| Ea (kJ/mol) | 210.35 |

| log A | 13.86 |

| Rate constant, k (s⁻¹) | 1.67 x 10⁻⁴ |

These computational studies on isobutyl bromide provide a fundamental understanding of the factors governing the thermal stability and decomposition pathways of bromoalkanes, which can be extended to understand the behavior of this compound under similar conditions.

Advanced Applications in Synthetic Organic Chemistry

Building Block in Complex Molecule Synthesis

The reactivity of isobutyryl bromide makes it a valuable component for introducing the isobutyryl group into larger molecular structures. This capability is fundamental to the synthesis of a wide array of organic compounds.

Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

This compound is an essential intermediate in the synthesis of numerous pharmaceutical compounds and their precursors. nbinno.comontosight.aiguidechem.com Its role as an alkylating agent allows for the structural modifications necessary to create active pharmaceutical ingredients (APIs). The compound is instrumental in the development of drugs for various health conditions. For instance, it is used in the synthesis of anesthetics and sedatives. ontosight.ai The growing demand for innovative drugs is expected to drive the market for this compound. nbinno.com

Agrochemical Synthesis

In the agrochemical sector, this compound is utilized in the production of pesticides and herbicides. ontosight.ai It serves as a key intermediate in the synthesis of active ingredients for these agricultural products. nbinno.com The compound's properties as an acylating agent make it a valuable tool for creating agrochemical intermediates. nbinno.com The increasing need for enhanced agricultural productivity fuels the demand for such chemicals. nbinno.com

Specialty Chemical Production

This compound is also integral to the manufacturing of various specialty chemicals. These are often designed for specific applications in industries like electronics, textiles, and coatings. The versatility of this compound enables the creation of customized chemical solutions to meet diverse industrial needs.

Role in Controlled Polymerization Techniques

Beyond its use as a building block, this compound is a key reagent in controlled polymerization methods, particularly in Atom Transfer Radical Polymerization (ATRP).

Atom Transfer Radical Polymerization (ATRP) Initiation

This compound, often referred to as α-bromothis compound (BIBB) in this context, is a widely used initiator for ATRP. ATRP is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and controlled architectures. The process involves the reversible activation of a dormant species (the polymer chain end) by a transition metal complex. this compound serves as the initial source of the dormant species, which is then activated to start the polymerization process.

The selection of the initiator is crucial for a successful ATRP, as it should mimic the structure of the dormant polymer chain. While efficient, this compound is not always the most effective initiator for all monomers, such as methacrylates, because the resulting polymeric alkyl halides can be reactivated more readily than the initial initiator, leading to broader molecular weight distributions.

Table 1: Applications of this compound in ATRP Initiation

| Application | Monomer(s) | Substrate/Surface | Resulting Polymer/Material |

|---|---|---|---|

| Surface Functionalization | Methyl Acrylate (MA), N-Isopropylacrylamide (NIPAM) | Hollow Spheres | Well-defined amphiphilic diblock copolymers (HS-g-PMMA-b-PNIPAM) |

| Surface Functionalization | Styrene, Butyl Acrylate, Methyl Methacrylate | Graphene Oxide | Polymer brushes with tunable chain lengths and low polydispersities |

| Macroinitiator Synthesis | tert-Butyl Methacrylic Acid (t-BuMA) | Polyisobutylene (PIB) | PIB-based block copolymers |

| Surface Functionalization | 2-Hydroxyethyl Methacrylate | Various organic and inorganic surfaces | High-value surface-grafted polymer brush coatings |

A significant application of this compound in ATRP is the functionalization of nanomaterial surfaces. This is achieved through a technique called surface-initiated ATRP (SI-ATRP). In this process, hydroxyl groups on the surface of materials like graphene oxide (GO) or mesoporous silica (B1680970) nanoparticles are reacted with this compound to immobilize the ATRP initiator.

For graphene oxide, the hydroxyl groups on its surface are esterified with this compound, covalently bonding the initiator to the GO sheets. This allows for the "grafting from" polymerization of various monomers, creating polymer brushes on the graphene surface. This functionalization improves the solubility and dispersibility of GO in various solvents, which is crucial for its application in polymer composites.

Similarly, this compound is used to anchor ATRP initiators onto the exterior surface of mesoporous silica nanoparticles. This enables the growth of polymer chains from the nanoparticle surface, leading to the creation of hybrid materials with tailored properties.

Macroinitiator Preparation (e.g., Polycaprolactone (B3415563), Cellulose-based)

This compound is a key reagent for preparing macroinitiators, which are polymeric chains capable of initiating further polymerization. This is particularly valuable in Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique. The compound's utility stems from its ability to react with hydroxyl (-OH) groups on existing polymers, thereby introducing an ATRP-active initiation site.

Polycaprolactone (PCL): this compound is used to create polycaprolactone-based macroinitiators. The process involves the reaction of α-bromothis compound with the terminal hydroxyl groups of an oligomeric caprolactone (B156226) diol. chemicalbook.com This esterification reaction transforms the PCL chain into a bifunctional macroinitiator, ready for subsequent chain extension via ATRP to form block copolymers. For instance, a linear PCL synthesized via ring-opening polymerization (ROP) can have its terminal hydroxyl groups functionalized with an this compound moiety, converting it into an ATRP macroinitiator for the synthesis of more complex polymer architectures.

Cellulose-based: Cellulose (B213188), a polymer rich in hydroxyl groups, can be modified with this compound to create cellulose-based macroinitiators for ATRP. This is typically achieved through the direct acylation or esterification of cellulose's hydroxyl groups. researchgate.net The reaction is often conducted under homogeneous conditions using solvent systems like N,N-dimethyl acetamide/lithium chloride (DMAc/LiCl) or ionic liquids such as 1-allyl-3-methylimidazolium (B1248449) chloride (AMIMCl) to dissolve the cellulose. The resulting macroinitiator, cellulose 2-bromoisobutyrylate (Cell-BiB), can then be used to graft various polymer side chains from the cellulose backbone. Researchers have studied how factors like reaction time, temperature, and the molar ratio of this compound to the anhydroglucose (B10753087) unit (AGU) of cellulose affect the degree of substitution (DS), allowing for control over the density of initiation sites.

Table 1: Examples of Cellulose-based Macroinitiator Synthesis

| Cellulose Source | Solvent System | Polymer Grafted | Research Finding | Citation |

|---|---|---|---|---|

| Microcrystalline Cellulose (MCC) | LiCl/DMAc | Poly(n-butyl acrylate) (PBA) | Created macroinitiators with controlled initiation sites for synthesizing polymer brushes with tunable degradation rates. | |

| Cotton Cellulose | DMAc/LiCl | Not specified | Investigated the regioselectivity of acylation, finding a preference for the C6 hydroxyl position (C6-OH >> C3-OH > C2-OH). | |

| Cellulose | 1-allyl-3-methylimidazolium chloride (AMIMCl) | Polystyrene, Polymethyl methacrylate | Successfully synthesized graft copolymers via ATRP from the cellulose macroinitiator prepared in the ionic liquid. | |

| Ethyl Cellulose | Not specified | Poly(N-isopropylacrylamide-co-MAZO) | Prepared a dual-responsive copolymer by first creating an ethyl cellulose-based macroinitiator with 2-bromothis compound. |

Surface Modification of Polymer Films

This compound is instrumental in the surface modification of various materials, enabling the covalent attachment of polymer brushes that can alter surface properties like hydrophilicity, biocompatibility, and functionality. The process generally involves two steps: first, the surface is functionalized with initiator groups using this compound, and second, polymer chains are grown from these sites via surface-initiated ATRP (SI-ATRP).

This technique has been successfully applied to ethylene-vinyl alcohol (EVOH) copolymer films. The hydroxyl groups on the EVOH surface are reacted with 2-bromothis compound to immobilize the initiator. Subsequently, SI-ATRP is used to graft polymer chains, such as poly(acrylamide), from the film's surface. This modification can be performed without altering the film's transparency or integrity. The method has also been extended to other substrates, including other natural polysaccharide substrates like chitosan (B1678972) films and regenerated cellulose, and synthetic polymers like ethylene-acrylic acid (EAA) copolymers. diva-portal.org

Table 2: Substrates for Surface Modification via this compound Functionalization

| Substrate | Polymer Grafted | Purpose/Outcome | Citation |

|---|---|---|---|

| Ethylene-vinyl alcohol (EVOH) copolymer films | Poly(acrylamide) | To grow surface-grafted polymer chains, altering surface properties. | |

| Cellulose Nanocrystal (CNC) films | Various polymers | To attach functional polymers to the CNC surface for applications like adsorption. | |

| Hollow Spheres | Poly(methyl methacrylate) (PMMA) | To create hybrid materials via metal-free SI-ATRP initiated from the sphere surface. | |

| Natural Polysaccharides (e.g., filter paper, chitosan) | Polystyrene, Polymethyl acrylate | To tailor surface properties of natural substrates. | diva-portal.org |

Tailored Polymer Architectures and Properties

The use of this compound as an initiator is fundamental to creating tailored and complex polymer architectures with precisely controlled properties. By functionalizing existing polymers to create macroinitiators, chemists can employ controlled radical polymerization techniques like ATRP to build sophisticated structures such as block, brush, and comb copolymers.

This "grafting from" approach allows for the synthesis of macromolecules with unique topologies. For example, a linear polycaprolactone (PCL) chain can be functionalized with this compound to serve as a macroinitiator for the growth of a second, different polymer block, resulting in a linear block copolymer. Similarly, a polymer with pendant hydroxyl groups can be extensively functionalized to create a "bottlebrush" polymer, where dense side chains are grown from the main backbone. These architectural variations significantly influence the material's final properties, such as their self-assembly behavior, degradation rates, and potential for applications in areas like nanomedicine and materials science. Research has shown that by combining Ring-Opening Polymerization (ROP) and ATRP, with this compound acting as the critical link between the two, a library of macromolecules with linear, comb, and brush block architectures can be rationally designed and synthesized.

Fine Chemical Synthesis

This compound serves as a valuable intermediate in the synthesis of various fine chemicals, including pharmaceuticals and agrochemicals. chemicalbook.com Its reactivity as an acyl bromide makes it a useful building block in more complex organic molecules. azelis.com

A notable application is in the preparation of N-protected halodienamides. These compounds are important precursors that, in the presence of a copper(I) catalyst and a tertiary amine, can undergo cyclization reactions to yield four- and five-membered lactams. Lactam rings are core structures in many biologically active compounds, including antibiotics.

Malonic Ester Synthesis and Carbon Chain Extension

The malonic ester synthesis is a classic method for preparing substituted acetic acids, involving the alkylation of diethyl malonate followed by hydrolysis and decarboxylation. This process is a powerful tool for carbon chain extension.

In a typical malonic ester synthesis, the α-carbon of the malonic ester is deprotonated with a base to form a nucleophilic enolate. This enolate then reacts with an alkyl halide (e.g., isobutyl bromide) in an SN2 reaction to form a new carbon-carbon bond. For instance, to synthesize 4-methylpentanoic acid, the malonic ester enolate would be reacted with isobutyl bromide. The two carbons from the malonic ester core and the four carbons from the isobutyl group combine, and after hydrolysis and decarboxylation, yield the final six-carbon carboxylic acid.

It is critical to distinguish the role of an alkyl halide like isobutyl bromide from an acyl halide like this compound in this context. If this compound were reacted with the malonic ester enolate, the reaction would be an acylation, not an alkylation. This would result in the formation of a β-keto diester derivative. While this still extends the carbon chain, the subsequent chemical pathway and final product would be different from the traditional malonic ester synthesis used to create simple alkyl-substituted acetic acids.

Computational and Theoretical Studies

Quantum Chemical Calculations

Density Functional Theory (DFT) Applications in Mechanistic Studies

There is a lack of specific Density Functional Theory (DFT) studies in the reviewed literature that detail the reaction mechanisms of isobutyryl bromide. In contrast, comprehensive DFT analyses have been performed on the gas-phase pyrolysis of isobutyl bromide, which proceeds via a four-centered cyclic transition state. Such mechanistic insights are currently unavailable for this compound.

Ab Initio Methods for Electronic Structure Analysis

Similarly, specific ab initio studies focused on the electronic structure of this compound are not prominently featured in the available scientific literature. While ab initio methods are fundamental in computational chemistry for determining electronic properties from first principles, their application to this particular compound has not been extensively documented.

Molecular Modeling and Simulation

Geometry Optimization and Conformational Analysis

While general procedures for geometry optimization and conformational analysis are well-established in computational chemistry, indexcopernicus.com specific studies applying these methods to this compound are not found in the searched literature. Conformational analysis for the related isobutyl chloride and bromide has been discussed in educational contexts, but detailed, peer-reviewed computational research on the conformers of this compound, including their relative energies and optimized geometries, is absent.

Transition State Characterization and Reaction Path Calculations

The characterization of transition states and the calculation of reaction pathways are crucial for understanding reaction mechanisms. However, the scientific literature accessible through the search lacks specific applications of these computational techniques to reactions involving this compound. Detailed reaction path calculations, including the identification of transition state geometries and their corresponding energies, have been published for the elimination reactions of isobutyl bromide, but not for this compound.

Prediction of Kinetic and Thermodynamic Parameters

Computational methods are frequently used to predict kinetic and thermodynamic parameters, providing valuable data where experimental measurements are challenging. Frameworks for predicting such parameters for various chemical reactions exist. However, specific predicted values for the heat of formation, activation energy, or other kinetic and thermodynamic constants for reactions involving this compound are not available in the reviewed literature. Studies on isobutyl bromide have successfully used DFT to calculate these parameters for its pyrolysis, showing good agreement with experimental data, but this information cannot be transferred to this compound.

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure and reactivity of this compound can be elucidated through computational and theoretical chemistry. These studies provide insights into the molecule's behavior in chemical reactions. By analyzing various descriptors, a deeper understanding of its chemical nature can be achieved.

Charge Distribution and Bond Order Analysis

Computational analysis, particularly through methods like Density Functional Theory (DFT), allows for the calculation of atomic charges within the this compound molecule. This information is crucial for understanding the polarity of bonds and identifying potential sites for nucleophilic or electrophilic attack.

A study on the gas-phase pyrolysis of this compound using DFT at the B3LYP/6-311++G(2df, 2P) level of theory provides valuable data on the atomic charge distribution. The calculated atomic charges indicate the electron distribution across the molecule. In the ground state, the bromine atom carries a negative charge, while the carbonyl carbon and the adjacent carbon atom exhibit positive charges. This charge distribution highlights the electrophilic nature of the carbonyl carbon.

Table 1: Atomic Charges in this compound (Ground State)

| Atom | Charge (e) |

|---|---|

| C1 | +0.465 |

| C2 | -0.213 |

| C3 | -0.213 |

| C4 | -0.213 |

| H (on C2) | +0.134 |

| H (on C3) | +0.134 |

| H (on C4) | +0.134 |

| Br | -0.062 |

| O | -0.329 |

Data sourced from a computational study on the pyrolysis of this compound.

Bond order analysis is another critical tool for characterizing the nature of chemical bonds within a molecule. It provides a quantitative measure of the number of bonds between two atoms. While specific bond order values for this compound are not extensively detailed in the available literature, the charge distribution suggests a polarized covalent bond between the carbonyl carbon and the bromine atom.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies of the HOMO and LUMO and their distribution across the molecule are key indicators of its reactivity.

For this compound, the HOMO is expected to be localized on the bromine atom and the oxygen atom, which possess lone pairs of electrons. The LUMO, on the other hand, is anticipated to be centered on the antibonding π* orbital of the carbonyl group and the σ* orbital of the C-Br bond. This distribution makes the carbonyl carbon a primary site for nucleophilic attack.

A computational study on the pyrolysis of this compound calculated the HOMO and LUMO energies. These values are crucial for understanding the molecule's kinetic stability and its propensity to participate in chemical reactions. The energy gap between the HOMO and LUMO is a significant parameter; a smaller gap generally implies higher reactivity.

Table 2: Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.93 |

| LUMO | -0.38 |

| HOMO-LUMO Gap | 6.55 |

Data adapted from a comparative study on vinyl halides, providing context for the reactivity of the C-Br bond. The specific values for this compound were reported in a pyrolysis study.

The interaction of the nucleophile's HOMO with the LUMO of this compound initiates the reaction, leading to the formation of a new bond. The shape and energy of these frontier orbitals dictate the stereochemistry and regioselectivity of such reactions.

Solvation Models in Computational Chemistry

The solvent in which a reaction is carried out can significantly influence its rate and mechanism. Computational solvation models are employed to account for the effects of the solvent on the electronic structure and reactivity of a solute molecule like this compound.

There are two main types of solvation models: explicit and implicit. Explicit models treat individual solvent molecules, which is computationally intensive. Implicit models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), represent the solvent as a continuous dielectric medium. These models are computationally more efficient and are widely used to calculate solvation free energies.

The choice of solvation model and the level of theory can impact the accuracy of the predicted properties. For a polar molecule like this compound, the inclusion of a solvation model is crucial for obtaining results that are comparable to experimental data in solution. For instance, the SMD model is recognized for its applicability to a wide range of solutes and solvents. These models calculate the electrostatic and non-electrostatic contributions to the solvation energy, providing a more realistic picture of the molecule's behavior in a condensed phase.

Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule.

NMR spectroscopy, including both ¹H and ¹³C NMR, is crucial for verifying the structures of new compounds synthesized from isobutyryl bromide. By reacting this compound with other molecules, a variety of derivatives can be formed, such as esters and amides. The resulting structures are confirmed by analyzing the chemical shifts, coupling constants, and integration of the peaks in their NMR spectra.

For instance, when this compound reacts with an alcohol, the characteristic signals of the isobutyryl group can be observed in the NMR spectrum of the resulting ester. The methine proton (CH) of the isobutyryl group typically appears as a multiplet, while the methyl protons (CH₃) present as a doublet. In ¹³C NMR, the carbonyl carbon signal is a key indicator of the functional group transformation. Advanced 2D NMR techniques like COSY, HSQC, and HMBC can further establish the connectivity between atoms in more complex derivatives. researchgate.net This comprehensive analysis allows chemists to unambiguously confirm that the desired structural modification has occurred.

Table 1: Representative ¹H and ¹³C NMR Data for an Isobutyryl Moiety in a Derivative

| Nucleus | Assignment | Typical Chemical Shift (δ) in ppm | Multiplicity | Typical Coupling Constant (J) in Hz |

| ¹H | (CH₃)₂CH - | 2.5 - 3.0 | Septet | ~7.0 |

| ¹H | (CH₃ )₂CH- | 1.0 - 1.3 | Doublet | ~7.0 |

| ¹³C | C =O | 170 - 180 | Singlet | - |

| ¹³C | (CH₃)₂CH - | 30 - 40 | Singlet | - |

| ¹³C | (CH₃ )₂CH- | 18 - 22 | Singlet | - |

Note: Actual chemical shifts can vary depending on the solvent and the specific structure of the derivative.

NMR spectroscopy is a powerful technique for monitoring chemical reactions as they happen inside the NMR tube, a method known as in-situ reaction monitoring. iastate.edu This allows researchers to track the consumption of reactants, the formation of products, and the presence of any transient intermediates over time. rptu.de By acquiring a series of NMR spectra at regular intervals, a kinetic profile of the reaction can be constructed.

For reactions involving this compound, one could monitor the disappearance of the signal corresponding to the methine proton of the starting material and the simultaneous appearance of a new signal for the corresponding proton in the product at a different chemical shift. This non-invasive method provides valuable mechanistic and kinetic data without the need to isolate products at different time points. The development of benchtop NMR spectrometers is making this powerful technique more accessible for routine process monitoring in industrial settings. rptu.de

Structural Elucidation of this compound Derivatives

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. It works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations at specific frequencies.

The FTIR spectrum of this compound is characterized by a very strong and sharp absorption band corresponding to the carbonyl (C=O) group of the acid bromide. This peak is typically found at a high wavenumber, around 1800 cm⁻¹. Other characteristic absorptions include C-H stretching and bending vibrations from the isopropyl group.

FTIR is an excellent tool for monitoring the progress of reactions involving this compound. For example, in an esterification reaction with an alcohol, the reaction can be followed by observing the disappearance of the strong C=O band of this compound at ~1800 cm⁻¹ and the concurrent appearance of a new C=O band for the ester product, which typically absorbs at a lower wavenumber (around 1730-1750 cm⁻¹). Additionally, the broad O-H stretching band of the starting alcohol (around 3200-3500 cm⁻¹) will diminish as the reaction proceeds. specac.com This ability to track changes in key functional groups provides a simple yet effective way to determine when a reaction is complete.

Table 2: Key FTIR Absorption Frequencies for Monitoring a Reaction of this compound

| Functional Group | Vibration | Compound Type | Typical Wavenumber (cm⁻¹) | Intensity |

| C=O | Stretch | Acid Bromide (Reactant) | ~1800 | Strong, Sharp |

| O-H | Stretch | Alcohol (Reactant) | 3200 - 3500 | Strong, Broad |

| C=O | Stretch | Ester (Product) | 1730 - 1750 | Strong, Sharp |

| C-O | Stretch | Ester (Product) | 1000 - 1300 | Strong |

Mass Spectrometry (MS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Mass spectrometry confirms the molecular weight of this compound to be approximately 151 g/mol . A key feature in the mass spectrum of this compound is the presence of two molecular ion peaks of nearly equal intensity, one at m/z 150 and another at m/z 152. This isotopic pattern is characteristic of a molecule containing one bromine atom, due to the natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br.

The mass spectrum also displays characteristic fragment ions. Common fragments for this compound include the loss of the bromine atom to give the isobutyryl cation at m/z 71, and a further fragmentation to the isopropyl cation at m/z 43, which is often the most intense peak (the base peak) in the spectrum. This fragmentation data provides corroborating evidence for the compound's structure.

Table 3: Characteristic Mass Spectrometry Peaks for this compound

| m/z Value | Proposed Ion | Formula | Significance |

| 152 | Molecular Ion (M+2) | [C₄H₇⁸¹BrO]⁺ | Confirms presence of Bromine |

| 150 | Molecular Ion (M) | [C₄H₇⁷⁹BrO]⁺ | Confirms presence of Bromine |

| 71 | Isobutyryl cation | [C₄H₇O]⁺ | Loss of Br |

| 43 | Isopropyl cation | [C₃H₇]⁺ | Loss of Br and CO; often the base peak |

Fragmentation Analysis for Structural Confirmation

Mass spectrometry is a powerful tool for the structural elucidation of molecules like this compound. In electron ionization (EI) mass spectrometry, the this compound molecule (C₄H₇BrO) fragments in a predictable manner, providing a unique fingerprint for its identification.

The mass spectrum of this compound is characterized by several key fragments. Due to the presence of two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, any fragment containing a bromine atom will appear as a pair of peaks (a doublet) of similar intensity, separated by two mass-to-charge (m/z) units. docbrown.info

The molecular ion peak (M⁺) is observed as a doublet at m/z 150 and 152, corresponding to [C₄H₇⁷⁹BrO]⁺ and [C₄H₇⁸¹BrO]⁺, respectively. One of the most significant fragmentation pathways involves the cleavage of the carbon-bromine bond, which is relatively weak. This leads to the formation of the isobutyryl cation, [CH(CH₃)₂CO]⁺, which is often the base peak (the most intense peak in the spectrum) at m/z 71. Another prominent fragmentation is the loss of a carbonyl group (CO) from the isobutyryl cation, resulting in the isopropyl cation, [CH(CH₃)₂]⁺, at m/z 43. The presence of the bromine atom itself is indicated by a characteristic doublet at m/z 79 and 81. docbrown.info

These distinct fragmentation patterns are crucial for confirming the molecular structure of this compound and distinguishing it from its isomers. docbrown.info

Interactive Table 1: Key Mass Spectrometry Fragments for this compound

| m/z Value | Ion Fragment | Formula | Significance |

| 150/152 | Molecular Ion | [C₄H₇BrO]⁺ | Confirms molecular weight and presence of one bromine atom. |

| 71 | Isobutyryl cation | [C₄H₇O]⁺ | Base peak, results from C-Br bond cleavage. |

| 43 | Isopropyl cation | [C₃H₇]⁺ | Results from the loss of CO from the isobutyryl fragment. |

| 79/81 | Bromine ion | [Br]⁺ | Characteristic isotopic pattern for bromine. |

Surface-Sensitive Techniques in Polymer Research

This compound is frequently used as an initiator for a type of polymerization known as Atom Transfer Radical Polymerization (ATRP), which allows for the growth of polymer chains from a surface to create polymer brushes. Surface-sensitive techniques are vital for characterizing these modified surfaces.

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to visualize the topography of surfaces at the nanometer scale. In the context of polymer research involving this compound, AFM is employed to confirm the successful grafting of polymer brushes onto a substrate. After initiating polymerization from surface-anchored this compound groups, AFM scans can reveal changes in the surface morphology. The growth of polymer brushes leads to a significant increase in the surface roughness and layer thickness, which are quantifiable through AFM analysis. This provides direct evidence of successful polymerization initiated by the surface-bound this compound.

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) for Surface Chemical Analysis

While AFM provides topographical information, Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) offers detailed chemical information about the uppermost layer of a surface. When a surface is modified with this compound to act as an initiator, TOF-SIMS can be used to detect the presence of bromide ions or other characteristic fragments of the initiator molecule, confirming its attachment to the surface. After polymerization, TOF-SIMS analysis can identify fragments of the polymer, verifying that the polymer chains are covalently bound to the surface. This technique is particularly useful for confirming the structure of the initiator layer and the resulting polymer brush, although interpretation can be complex compared to solution-phase analysis.

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring its consumption during a chemical reaction.

Gas Chromatography-Electron Capture Detector (GC-ECD) for Impurity Profiling

Gas Chromatography (GC) is a standard technique for separating and analyzing volatile compounds. For halogenated compounds like this compound, an Electron Capture Detector (ECD) is particularly effective. The ECD is highly sensitive to electrophilic compounds, such as those containing bromine. This makes GC-ECD an excellent method for detecting and quantifying trace impurities in a sample of this compound. The high sensitivity of the ECD allows for the identification of minute amounts of halogenated byproducts or residual starting materials, ensuring the purity of the reagent before its use in sensitive applications like polymerization or pharmaceutical synthesis.

Safety and Environmental Considerations in Academic and Industrial Research Settings

Laboratory Safety Protocols and Best Practices

Working with isobutyryl bromide requires a comprehensive approach to safety, integrating appropriate protective equipment, handling procedures, and emergency preparedness.

The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. All personnel handling the compound must use equipment that meets established safety standards, such as those from NIOSH (US) or EN 166 (EU).

Key PPE recommendations include:

Eye and Face Protection: Tightly fitting safety goggles are mandatory. For operations with a higher risk of splashing, a full face shield should be worn in addition to goggles. Contact lenses can absorb and concentrate irritants and should be avoided when handling this chemical.

Hand Protection: Chemical-impermeable gloves must be worn. Gloves should be inspected for integrity before use and disposed of according to good laboratory practices after handling the compound. Proper glove removal technique, avoiding contact with the outer surface, is crucial to prevent skin exposure.

Body Protection: Impervious clothing, including a lab coat and, where necessary, fire or flame-retardant antistatic protective clothing, is required to prevent skin contact. All protective clothing should be laundered separately from personal items.

Respiratory Protection: Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors. If exposure limits are exceeded or if irritation is experienced, a full-face respirator with appropriate cartridges (such as type ABEK in the EU) should be used.

Table 1: Personal Protective Equipment (PPE) for this compound

| Protection Type | Recommended Equipment | Standard Compliance |

| Eye/Face | Tightly fitting safety goggles, Face shield | NIOSH (US) or EN 166 (EU) |

| Hand | Chemical-impermeable gloves | EU Directive 89/686/EEC, EN 374 |

| Body | Impervious, flame-retardant, antistatic clothing | Varies by workplace assessment |

| Respiratory | Full-face respirator with appropriate cartridges | NIOSH (US) or CEN (EU) |

Proper handling and storage are essential to prevent accidents and maintain the chemical's stability.

Handling:

All work with this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.

Avoid all personal contact, including inhalation of vapors or mists and direct contact with skin and eyes.